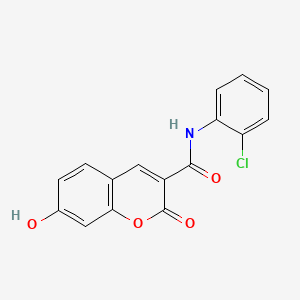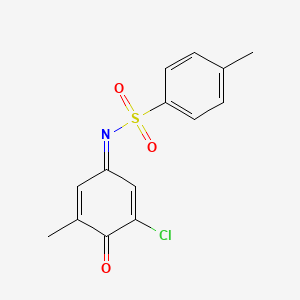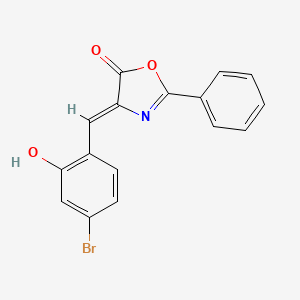
N-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide, also known as CHOC-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research.
作用機序
N-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide exerts its anticancer effects by targeting multiple signaling pathways involved in cancer cell survival and proliferation. It has been shown to induce apoptosis by activating the mitochondrial pathway, as well as by inhibiting the PI3K/Akt/mTOR signaling pathway. Additionally, N-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide has been found to inhibit the expression of several oncogenes, including c-Myc and Bcl-2, which are known to be overexpressed in many cancers.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis. Moreover, N-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide has been found to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
実験室実験の利点と制限
One of the major advantages of N-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide is its specificity towards cancer cells, which allows for targeted therapy with minimal off-target effects. Moreover, N-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide has been shown to be effective against a wide range of cancer types, including breast, prostate, and lung cancer. However, one of the limitations of N-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide is its relatively low solubility, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on N-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide. One area of focus could be on developing more effective delivery systems to improve its solubility and bioavailability. Additionally, further studies could be conducted to investigate the potential synergistic effects of N-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide with other anticancer agents. Moreover, the mechanism of action of N-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide could be further elucidated to identify additional targets for cancer therapy. Finally, clinical trials could be conducted to evaluate the safety and efficacy of N-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide in humans.
合成法
N-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide can be synthesized through a multistep process that involves the condensation of 2-chlorobenzoyl chloride with salicylic acid, followed by cyclization with ammonium acetate and acetic anhydride. The resulting compound is then subjected to a series of reactions to produce N-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide in high yield and purity.
科学的研究の応用
N-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide has shown promising results as a potential anticancer agent. Studies have demonstrated that N-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide induces apoptosis in cancer cells by activating the mitochondrial pathway, leading to the release of cytochrome c and caspase activation. Moreover, N-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit cancer cell growth and proliferation by targeting the PI3K/Akt/mTOR signaling pathway, which is known to be dysregulated in many cancers.
特性
IUPAC Name |
N-(2-chlorophenyl)-7-hydroxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO4/c17-12-3-1-2-4-13(12)18-15(20)11-7-9-5-6-10(19)8-14(9)22-16(11)21/h1-8,19H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDZTXNIXWDYCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C=C(C=C3)O)OC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-hydroxy-6-[(2,5,5-trimethyl-1-cyclohexen-1-yl)methyl]-2H-chromen-2-one](/img/structure/B5911658.png)
![methyl N-acetyl-2-[(5-bromopyridin-2-yl)amino]-3,3,3-trifluoroalaninate](/img/structure/B5911667.png)
![1-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetone](/img/structure/B5911670.png)





![10-acetyl-11-(2-furyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5911699.png)

![3-[(2-hydroxyphenyl)amino]-1-(3-pyridinyl)-2-buten-1-one](/img/structure/B5911724.png)
![2,3,8,9,10,11-hexahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione 4-(O-acetyloxime)](/img/structure/B5911725.png)

![methyl 1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-piperidinecarboxylate](/img/structure/B5911735.png)